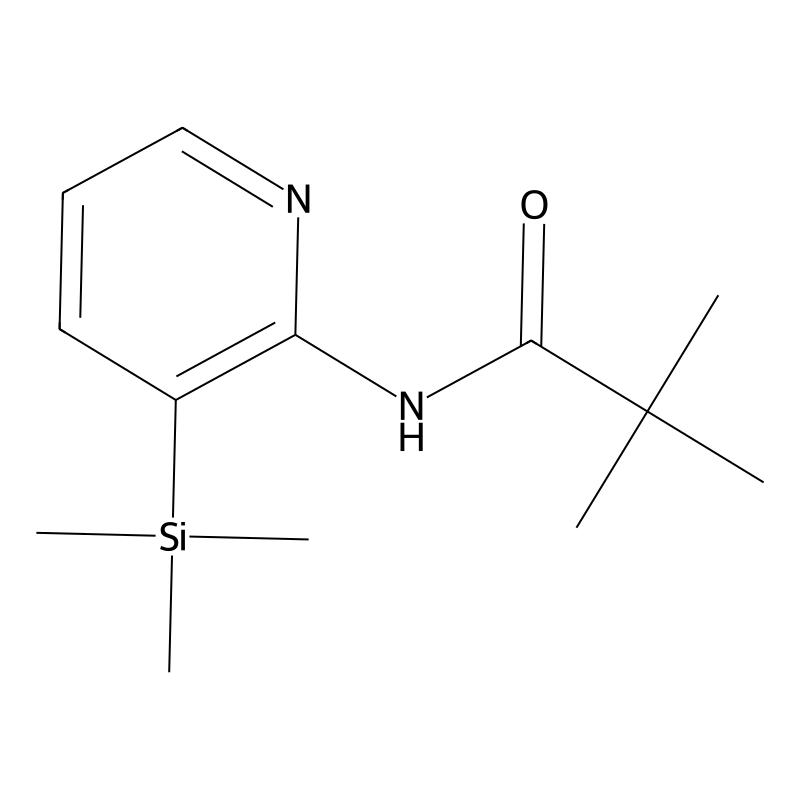

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Cancer Treatment

Specific Scientific Field: The compound is used in the field of Cancer Research, specifically in the development of Histone Deacetylase Inhibitors (HDACIs) .

Summary of the Application: Histone deacetylase (HDAC) inhibition has gained great importance in cancer treatment . The compound “2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide” is used in the synthesis of potential HDAC inhibitors .

Methods of Application or Experimental Procedures: The design, synthesis, and biological testing of 16 compounds were based on the structure modification of "2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide" . These compounds were tested in vitro for their antiproliferative activity against HeLa cells .

Results or Outcomes: The results identified compounds 16b, 16c, 18 (IC 50; 11.69, 0.69, 3.39 μM respectively) as potential good inhibitors compared to the standard drug doxorubicin (IC 50; 2.29 μM) . These compounds also exhibited promising activity against other cancer cell lines namely; HCT-116, MCF-7, PC3, A549 and therefore were selected as hits for further optimization .

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is characterized by its unique structure, which includes a dimethyl group and a trimethylsilanyl group attached to a pyridine ring. The compound has a molecular formula of C13H18N2OSi and a CAS number of 86847-63-4. It appears as a solid with a melting point of approximately 101.4-101.5°C . The presence of the trimethylsilanyl group enhances its solubility and stability in organic solvents.

- Nucleophilic Substitution: The nitrogen atom can be involved in nucleophilic substitution reactions with electrophiles.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Silane Reactions: The trimethylsilanyl group can engage in reactions typical for silanes, such as hydrosilylation or deprotection reactions.

Research on the biological activity of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is limited but suggests potential applications in medicinal chemistry. Compounds containing pyridine rings are often investigated for their pharmacological properties, including:

- Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains.

- Anticancer Properties: Preliminary studies indicate that similar compounds may have cytotoxic effects on cancer cells.

Several methods can be employed to synthesize 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide:

- Direct Amide Formation:

- Reacting 3-trimethylsilanyl-pyridine with propionic acid or its derivatives using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

- Silylation Reactions:

- Silylation of pyridine followed by alkylation with appropriate alkyl halides to introduce the propionamide functionality.

- Multi-step Synthesis:

- Starting from simpler precursors through a series of reactions involving protection/deprotection steps to yield the final product.

The compound has several potential applications:

- Research Chemical: Used in organic synthesis and medicinal chemistry research.

- Pharmaceutical Development: Potential precursor for developing new drugs targeting various diseases.

- Material Science: May be utilized in creating functional materials due to its unique silane properties.

Interaction studies involving 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide focus primarily on its binding affinity with biological targets. Investigations into its interactions with enzymes or receptors could provide insights into its potential therapeutic effects. Additionally, studies assessing its stability in biological environments are crucial for evaluating its viability as a drug candidate.

Several compounds share structural similarities with 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,2-Dimethyl-N-(4-trimethylsilanyl-pyridin-2-yl)-propionamide | Similar dimethyl and propionamide groups | Different pyridine substitution (4-position) |

| N-(3-trimethylsilanyl-pyridin-2-yl) propanamide | Lacks dimethyl group; simpler structure | Focused on simpler amide functionality |

| N-(pyridin-3-yl) propanamide | No silane group; basic amide structure | Commonly studied for biological activity |

The uniqueness of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide lies in its combination of both silane and pyridine functionalities, which may enhance solubility and biological interactions compared to other similar compounds.

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is an organosilicon compound with the molecular formula C₁₃H₂₂N₂OSi and a molecular weight of 250.41 g/mol. Its IUPAC name, 2,2-dimethyl-N-(3-trimethylsilylpyridin-2-yl)propanamide, reflects its hybrid structure, which combines a pyridine ring, a trimethylsilyl group, and a pivalamide moiety. The compound is classified under organosilicon chemistry due to its silicon-carbon bond and belongs to the broader category of N-heterocyclic amides.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 86847-63-4 | |

| SMILES | CC(C)(C)C(=O)NC1=C(C=CC=N1)Si(C)C | |

| InChI Key | WJGJZDHOKCDEGB-UHFFFAOYSA-N | |

| Synonyms | N-(3-(Trimethylsilyl)pyridin-2-yl)pivalamide; MFCD05663517 |

The compound’s structure features:

- A pyridine ring substituted at the 3-position with a trimethylsilyl group.

- A pivalamide group (2,2-dimethylpropanamide) linked to the pyridine’s 2-position.

This configuration enhances its stability and reactivity, making it valuable in synthetic chemistry.

Historical Context and Development

The development of organosilicon chemistry traces back to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane. Frederick Kipping’s work in the early 20th century laid the groundwork for silicone polymers, while Eugene Rochow’s 1940s “direct process” enabled large-scale production of methylchlorosilanes.

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide emerged from advancements in silicon-heterocycle hybridization, a focus area since the 1980s. Its synthesis likely involves:

- Silylation of 3-amino-2-pyridinol with trimethylsilyl chloride.

- Acylation with pivaloyl chloride to form the amide bond.

While its exact first synthesis date is undocumented, its CAS registration (86847-63-4) and commercial availability since the early 2000s mark it as a modern organosilicon derivative.

Significance in Organosilicon Chemistry

This compound exemplifies the convergence of silicon and organic chemistry, offering unique properties:

Table 2: Structural and Functional Significance

Its hybrid structure enables applications in:

- Catalysis: The pyridine-silyl motif acts as a ligand in transition-metal complexes.

- Materials Science: Silicon’s electron-deficient nature modifies polymer backbone properties.

- Pharmaceutical Intermediates: Pivalamide groups protect alcohols in drug synthesis.

Research Importance and Current Applications

Recent studies highlight its versatility:

Synthetic Chemistry

- Building Block: Used to prepare silylated heterocycles for cross-coupling reactions.

- Radical Reactions: Tris(trimethylsilyl)silane derivatives mediate hydrosilylation of alkenes.

Materials Science

- CVD Precursors: Silicon-containing coatings for semiconductors.

- Polymer Modifiers: Enhances thermal stability of silicones.

Pharmaceuticals

- Prodrug Synthesis: Pivaloyl groups improve drug bioavailability.

- Ligand Design: Pyridine-silyl motifs target metalloenzymes.

Example Reaction$$\text{3-Trimethylsilylpyridin-2-amine} + \text{Pivaloyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide}$$This acylation, conducted under anhydrous conditions, yields the compound in >80% purity.

Registry Numbers and Database Identifiers

CAS Number (86847-63-4)

The Chemical Abstracts Service registry number for 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is 86847-63-4 [1] [2] [3]. This unique numerical identifier serves as the primary means of unambiguous chemical identification within the Chemical Abstracts Service database and is recognized internationally for regulatory, commercial, and research purposes [1]. The CAS number provides definitive identification for this organosilicon pyridine derivative, distinguishing it from structurally related compounds that may differ only in substitution patterns or stereochemistry [2].

Other Chemical Identifiers

The compound possesses several additional database identifiers that facilitate cross-referencing across different chemical information systems [1]. The PubChem Compound Identifier is CID 15914609, which provides access to comprehensive structural and property data within the National Center for Biotechnology Information database [1]. The DSSTox Substance Identifier is DTXSID90579452, used within the Environmental Protection Agency's Distributed Structure-Searchable Toxicity database network [1].

The MDL number MFCD05663517 serves as the unique identifier within the MDL Information Systems database, commonly used in commercial chemical suppliers' catalogs [1] [2]. Additional catalog identifiers include AKOS015841191, AB21840, AS-88307, DB-029526, CS-0456681, and G78713, which are utilized by various chemical suppliers and research institutions for inventory management and procurement purposes [1].

The Wikidata identifier Q82469975 provides linkage to structured data within the Wikidata knowledge base, enabling semantic web applications and automated data integration [1].

Table 1: Database Identifiers for 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide

| Database System | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 86847-63-4 | [1] [2] |

| PubChem | CID 15914609 | [1] |

| DSSTox | DTXSID90579452 | [1] |

| MDL Information Systems | MFCD05663517 | [1] [2] |

| Wikidata | Q82469975 | [1] |

Molecular Formula (C13H22N2OSi)

The molecular formula C13H22N2OSi represents the elemental composition of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide [1] [2] [4]. This formula indicates the presence of thirteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, one oxygen atom, and one silicon atom within the molecular structure [1]. The molecular weight is calculated as 250.41 grams per mole, as determined through standard atomic mass calculations [1] [2].

The molecular formula provides essential information regarding the compound's empirical composition and serves as a fundamental parameter for chemical identification and verification [1]. The presence of silicon within an organic framework classifies this compound as an organosilicon derivative, while the nitrogen-containing pyridine ring and amide functional group contribute to its chemical reactivity and potential applications [1].

Table 2: Molecular Composition Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C13H22N2OSi | [1] [2] |

| Molecular Weight | 250.41 g/mol | [1] [2] |

| Carbon Atoms | 13 | [1] |

| Hydrogen Atoms | 22 | [1] |

| Nitrogen Atoms | 2 | [1] |

| Oxygen Atoms | 1 | [1] |

| Silicon Atoms | 1 | [1] |

Nomenclature Systems and Synonyms

The compound exhibits multiple nomenclature designations according to different chemical naming conventions and database systems [1]. The International Union of Pure and Applied Chemistry name is 2,2-dimethyl-N-(3-trimethylsilylpyridin-2-yl)propanamide, which follows systematic nomenclature rules for organic compounds containing heterocycles and organosilicon substituents [1].

Alternative systematic names include N-(3-(trimethylsilyl)pyridin-2-yl)pivalamide, which emphasizes the pivalamide structural component, and 2,2-dimethyl-N-(3-trimethylsilylpyridin-2-yl)propanamide, representing a variation in systematic nomenclature approach [1]. The designation 2,2-dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide provides an alternative bracketing convention for the substituent groups [1].

Commercial and supplier-specific names include variations such as 2,2-Dimethyl-N-(3-trimethylsilanylpyridin-2-yl)propionamide and 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide, which reflect different formatting conventions used by chemical suppliers [1] [2].

Table 3: Nomenclature Variations and Synonyms

| Nomenclature Type | Name | Reference |

|---|---|---|

| IUPAC Systematic | 2,2-dimethyl-N-(3-trimethylsilylpyridin-2-yl)propanamide | [1] |

| Alternative Systematic | N-(3-(trimethylsilyl)pyridin-2-yl)pivalamide | [1] |

| Commercial Variant | 2,2-dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide | [1] |

| Supplier Format | 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide | [1] [2] |

The compound's structural descriptors include standardized representations used for computational chemistry and database searching [1]. The Simplified Molecular Input Line Entry System representation is CC(C)(C)C(=O)NC1=C(C=CC=N1)Si(C)C, which provides a linear notation for the three-dimensional molecular structure [1] [3]. The International Chemical Identifier is InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-11-10(17(4,5)6)8-7-9-14-11/h7-9H,1-6H3,(H,14,15,16), offering a standardized method for representing molecular connectivity [1]. The corresponding International Chemical Identifier Key is WJGJZDHOKCDEGB-UHFFFAOYSA-N, which provides a fixed-length hash representation derived from the full International Chemical Identifier [1] [5].

Structural Comparisons with Related Compounds

The structural framework of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide can be systematically compared with related compounds to understand structure-activity relationships and chemical properties [6] [7] [8]. The compound belongs to the broader class of pyridyl amide derivatives, specifically those containing pivalamide substituents and organosilicon modifications [6] [7].

A closely related structural analog is 2,2-Dimethyl-N-pyridin-2-yl-propionamide (CAS Number 86847-59-8), which lacks the trimethylsilyl group at the 3-position of the pyridine ring [6] [9] [10]. This compound has a molecular formula of C10H14N2O and molecular weight of 178.23 grams per mole [6] [9]. The absence of the silicon-containing substituent results in significantly different electronic properties and chemical reactivity compared to the target compound [6].

Another structurally related compound is 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide (CAS Number 86847-70-3), which differs in the position of the amide substitution on the pyridine ring [8]. This positional isomer maintains the same molecular formula C13H22N2OSi and molecular weight of 250.41 grams per mole, but exhibits different electronic distribution and potential binding properties due to the altered substitution pattern [8].

The parent pivalamide structure (2,2-dimethylpropanamide, CAS Number 754-10-9) provides the fundamental amide backbone for these derivatives [11] [12]. With molecular formula C5H11NO and molecular weight of 101.147 grams per mole, pivalamide serves as the basic structural unit that is modified through N-substitution with various pyridyl groups [11] [13].

Table 4: Structural Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Reference |

|---|---|---|---|---|---|

| 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide | 86847-63-4 | C13H22N2OSi | 250.41 | Target compound | [1] |

| 2,2-Dimethyl-N-pyridin-2-yl-propionamide | 86847-59-8 | C10H14N2O | 178.23 | No trimethylsilyl group | [6] [9] |

| 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide | 86847-70-3 | C13H22N2OSi | 250.41 | Amide at 4-position | [8] |

| Pivalamide | 754-10-9 | C5H11NO | 101.147 | No pyridyl substitution | [11] [13] |

Organosilicon pyridine derivatives represent a specialized class of compounds that combine the electronic properties of nitrogen-containing heterocycles with the unique characteristics imparted by silicon substitution [14] [15] . The trimethylsilyl group introduces steric bulk and altered electronic distribution compared to carbon-based substituents, potentially affecting molecular recognition, stability, and reactivity patterns [14] .

The comparison with pyridine derivatives bearing different organosilicon substituents reveals the structural diversity possible within this chemical class [14] [15] [17]. For example, 2-(trimethylsilyl)pyridine (CAS Number 13737-04-7) represents a simpler structural analog with molecular formula C8H13NSi, demonstrating the fundamental trimethylsilyl-pyridine structural motif without additional functional group modifications [17].